
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8ClF2NO2 and its molecular weight is 271.64 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C12H8ClF2N and a molecular weight of approximately 271.65 g/mol. The compound features a quinoline core, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity compared to other quinoline derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The incorporation of fluorine atoms into the quinoline structure often enhances binding affinity and stability, leading to potential antibacterial, antiviral, and anticancer effects.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and growth.
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with other quinoline derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Significant (MIC: 32-64 µg/mL) | Induces apoptosis (10 µM) | Potentially effective |
Ethyl 4-chloroquinoline-3-carboxylate | Moderate | Limited evidence | Not established |
7-Fluoroquinoline-3-carboxylic acid | Significant | Moderate | Not established |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The chloro and difluorinated groups can be replaced by nucleophiles under basic conditions.
- Cyclization Reactions : Various cyclization methods can be employed to form the quinoline structure.
- Fluorination : Direct fluorination techniques enhance the incorporation of fluorine atoms into the molecule.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is primarily utilized in the development of novel therapeutic agents. Its structural characteristics allow it to act as a building block for synthesizing compounds targeting infectious diseases and cancer.
Antibacterial and Antiviral Agents
Research indicates that derivatives of this compound exhibit promising antibacterial and antiviral properties. For instance, studies have shown that modifications to the quinoline structure can enhance its efficacy against specific pathogens.
Anticancer Research
The compound has been investigated for its potential anticancer effects. Its ability to inhibit certain enzymes involved in cancer cell proliferation positions it as a candidate for further development into anticancer therapies.
Application | Mechanism | Target Diseases |
---|---|---|
Antibacterial | Inhibition of bacterial enzymes | Bacterial infections |
Antiviral | Disruption of viral replication | Viral infections |
Anticancer | Inhibition of cancer cell growth | Various cancers |
Biological Studies
This compound is also employed in biological studies to understand its interaction with various molecular targets.
Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition, providing insights into its mechanism of action and potential therapeutic applications. This includes examining its binding affinity to specific enzymes that play a role in disease progression.
Interaction Studies
Research has focused on the interaction between this compound and biological receptors, which is crucial for optimizing its efficacy as a therapeutic agent.
Study Type | Focus | Findings |
---|---|---|
Enzyme Inhibition | Binding affinity with target enzymes | Potential therapeutic effects |
Interaction Studies | Binding with biological receptors | Mechanism of action insights |
Material Science
In addition to its medicinal applications, this compound is being explored in material science.
Development of Advanced Materials
The compound can be utilized in creating advanced materials such as liquid crystals due to its unique electronic properties. These materials have applications in display technology and other electronic devices.
Synthesis of Functional Materials
The reactivity of this compound allows for the synthesis of functional materials with tailored properties for specific applications in electronics and photonics.
Material Type | Application | Properties |
---|---|---|
Liquid Crystals | Display technology | Enhanced optical properties |
Functional Materials | Electronics and photonics | Tailored electronic properties |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Activity : A study demonstrated that derivatives showed significant antimicrobial activity against resistant bacterial strains, indicating potential for new antibiotic development.
- Cancer Cell Inhibition : Research published in medicinal chemistry journals reported that modifications of this compound led to enhanced inhibition of cancer cell lines, supporting its use in anticancer drug design.
- Material Applications : Investigations into the use of this compound in liquid crystal displays revealed improved performance metrics compared to traditional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization, halogenation, and esterification. For example, similar quinoline derivatives are synthesized by heating intermediates in diphenyl ether (60–90°C) to promote cyclization, followed by hydrolysis using 10% NaOH in methanol to yield carboxylate derivatives . Reaction temperature and solvent polarity critically affect regioselectivity and by-product formation, as seen in analogous syntheses where boiling diphenyl ether improved cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?
- Methodology :
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions and coupling patterns. IR spectroscopy verifies functional groups (e.g., ester C=O stretch at ~1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. Programs like ORTEP-III (with a GUI in ORTEP-3) visualize thermal ellipsoids and intermolecular interactions .
Q. How can purity and stability be assessed during storage?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities.
- Stability : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis. Monitor degradation via periodic TLC or NMR, referencing spectral libraries for known decomposition products (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation or esterification be addressed?
- Methodology :
- Halogenation : Use directing groups (e.g., methoxy) to control electrophilic substitution. For example, fluorine introduction at C5/C8 positions may require selective fluorinating agents (e.g., Selectfluor®) under controlled pH .
- Esterification : Protect reactive hydroxyl groups (e.g., silylation) before esterification to avoid side reactions. Kinetic vs. thermodynamic control in solvent selection (e.g., DMF for high-temperature reactions) can optimize regioselectivity .
Q. How should conflicting spectroscopic or crystallographic data be resolved?
- Methodology :
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallography, refine structures using SHELXL with restraints for disordered atoms. Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) .
- Contradictions : If NMR and XRD data conflict (e.g., tautomerism), perform variable-temperature NMR or neutron diffraction to resolve dynamic effects .
Q. What strategies are effective for evaluating biological activity while minimizing false positives?
- Methodology :
- Antimicrobial Assays : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Pair antimicrobial screens with mammalian cell viability assays (e.g., MTT) to identify selective toxicity .
Q. How do substituent modifications (e.g., fluoro vs. chloro) impact photostability and reactivity?
- Methodology :
- Photodegradation Studies : Expose derivatives to UV light (λ = 365 nm) and monitor degradation via HPLC. Fluorine’s electron-withdrawing effect may enhance stability compared to chloro analogs .
- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) and predict degradation pathways .
Properties
IUPAC Name |
ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVJUQPVAVONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589205 | |
Record name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193827-70-2 | |
Record name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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